molecular formula C10H16N4O2 B15235464 Tert-butyl7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate

Tert-butyl7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate

Cat. No.: B15235464
M. Wt: 224.26 g/mol
InChI Key: VGGYDKCVFHWWRY-UHFFFAOYSA-N
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Description

Tert-butyl7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate: is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a triazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly solvents, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or amino groups .

Scientific Research Applications

Tert-butyl7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 7,8-dihydro-5H-[1,2,4]triazolo[4,3-c]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-5-4-8-12-11-6-14(8)7-13/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGYDKCVFHWWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN=CN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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